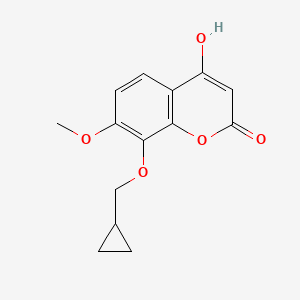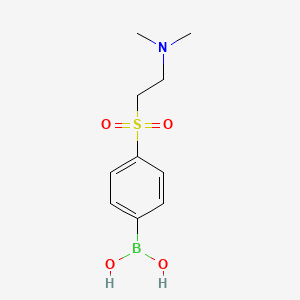
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethylsulfonyl group. The presence of both boronic acid and sulfonyl functionalities makes it a versatile reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through hydroboration of phenyl derivatives or via direct borylation of phenyl halides using boron reagents.
Introduction of the Dimethylaminoethylsulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve scalable and green chemistry approaches, such as catalytic processes and continuous flow reactions, to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Phenols or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism by which (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The sulfonyl group can participate in various chemical transformations, further enhancing the compound’s utility in different contexts.
Comparison with Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
Uniqueness: The presence of the dimethylaminoethylsulfonyl group in (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H16BNO4S |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethylsulfonyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-12(2)7-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
NXASDZQAWFBBJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CCN(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)

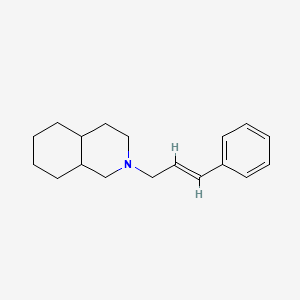
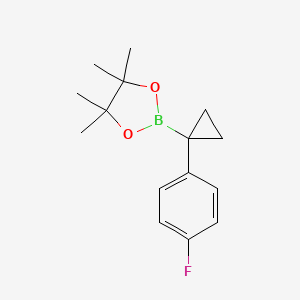

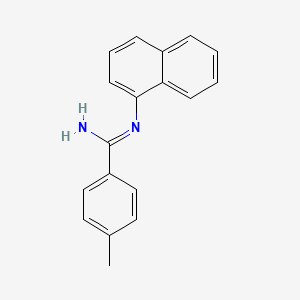
![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)
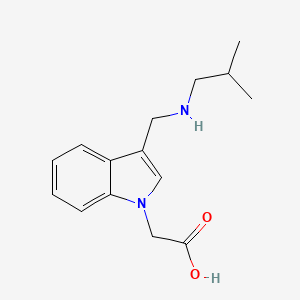
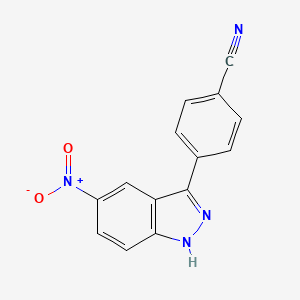
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
